7-Fluoro-1H-pyrazolo[4,3-b]pyridine 7-Fluoro-1H-pyrazolo[4,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1378820-30-4
VCID: VC3023974
InChI: InChI=1S/C6H4FN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
SMILES: C1=CN=C2C=NNC2=C1F
Molecular Formula: C6H4FN3
Molecular Weight: 137.11 g/mol

7-Fluoro-1H-pyrazolo[4,3-b]pyridine

CAS No.: 1378820-30-4

Cat. No.: VC3023974

Molecular Formula: C6H4FN3

Molecular Weight: 137.11 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-1H-pyrazolo[4,3-b]pyridine - 1378820-30-4

Specification

CAS No. 1378820-30-4
Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
IUPAC Name 7-fluoro-1H-pyrazolo[4,3-b]pyridine
Standard InChI InChI=1S/C6H4FN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
Standard InChI Key ZTOVXMHRNXZPMQ-UHFFFAOYSA-N
SMILES C1=CN=C2C=NNC2=C1F
Canonical SMILES C1=CN=C2C=NNC2=C1F

Introduction

Chemical Identity and Structural Characteristics

7-Fluoro-1H-pyrazolo[4,3-b]pyridine belongs to the broader class of pyrazolopyridines, specifically those with a [4,3-b] fusion pattern. This bicyclic heterocyclic system consists of a pyrazole ring fused to a pyridine ring, with the nitrogen atoms arranged in a specific orientation that contributes to its unique chemical properties. The compound features a fluorine atom at position 7, which significantly influences its physicochemical properties and biological activities .

Basic Physical and Chemical Properties

The compound is characterized by the following fundamental properties:

PropertyValue
IUPAC Name7-fluoro-1H-pyrazolo[4,3-b]pyridine
CAS Registry Number1378820-30-4
Molecular FormulaC₆H₄FN₃
Molecular Weight137.11 g/mol
AppearanceTypically a crystalline solid
StructureBicyclic fused ring system with pyrazole and pyridine moieties

The presence of fluorine at the 7-position confers several important characteristics to this molecule, including enhanced metabolic stability and altered electronic properties compared to its non-fluorinated counterparts. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic system, which can modify the compound's reactivity and binding interactions with biological targets .

Structural Isomerism and Tautomerism

Like other pyrazolo[4,3-b]pyridines, this compound can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, depending on the position of the hydrogen atom on the pyrazole ring. This tautomerism significantly influences the compound's properties and reactivity patterns .

Synthetic Methodologies

The synthesis of 7-Fluoro-1H-pyrazolo[4,3-b]pyridine can be approached through several methodologies, each with specific advantages and limitations. These synthetic routes generally build on established protocols for constructing the pyrazolopyridine scaffold, with modifications to introduce the fluorine atom at the desired position.

General Synthetic Approaches

The primary synthetic strategies for pyrazolo[4,3-b]pyridines involve either:

  • Cyclization reactions starting from appropriately substituted pyridines

  • Construction of the pyridine ring onto a pre-formed pyrazole core

  • Simultaneous formation of both rings through multicomponent reactions

For fluorinated derivatives, the fluorine atom can be introduced either through starting with pre-fluorinated building blocks or through selective fluorination at a later stage of synthesis .

Specific Synthetic Routes

A common synthetic approach to pyrazolo[4,3-b]pyridines involves the cyclization of 5-aminopyrazole derivatives with carbonyl compounds. This methodology can be adapted for the synthesis of 7-Fluoro-1H-pyrazolo[4,3-b]pyridine by using appropriately substituted precursors:

StepReactionConditionsIntermediates/Products
1Formation of hydrazinopyridineAromatic nucleophilic substitution (SNAr) between fluorinated 2-chloropyridine and hydrazineHydrazinopyridine derivative
2Pyrazole ring formationCyclocondensation with 3-amino-2-butenenitrile or similar reagents5-aminopyrazole intermediate
3Ring closure and aromatizationThermal or microwave-assisted conditions7-Fluoro-1H-pyrazolo[4,3-b]pyridine

Microwave-assisted organic synthesis (MAOS) has proven particularly effective for these transformations, allowing for shorter reaction times and often improved yields compared to conventional heating methods .

Mechanistic Considerations

The mechanism for the formation of the pyrazolo[4,3-b]pyridine ring system typically involves initial nucleophilic attack by the amino group (or carbon at its β position) of the aminopyrazole on a carbonyl carbon, followed by cyclization and dehydration to form the fused bicyclic system .

For the specific synthesis of 7-Fluoro-1H-pyrazolo[4,3-b]pyridine, careful control of reaction conditions is necessary to maintain the fluorine substituent, as fluorine can be susceptible to substitution under certain conditions, particularly in strongly basic or nucleophilic environments.

Chemical Reactivity and Transformations

The reactivity of 7-Fluoro-1H-pyrazolo[4,3-b]pyridine is governed by the electronic and structural characteristics of both the pyrazolopyridine scaffold and the fluorine substituent. Understanding these reactivity patterns is crucial for its application in chemical synthesis and drug design.

Reactivity of the Pyrazolopyridine Core

The pyrazolopyridine scaffold exhibits several reactive sites:

  • The N-H of the pyrazole ring can participate in nucleophilic substitution reactions

  • The carbon atoms adjacent to nitrogen in both rings can undergo electrophilic aromatic substitution

  • The ring nitrogens can act as hydrogen bond acceptors and coordination sites for metal ions

These reactivity patterns enable various transformations that can be used to create more complex derivatives from the 7-Fluoro-1H-pyrazolo[4,3-b]pyridine scaffold.

Influence of the Fluorine Substituent

The fluorine atom at position 7 significantly modifies the electronic properties of the pyrazolopyridine system:

  • It increases the acidity of nearby C-H bonds through its electron-withdrawing effect

  • It can stabilize negative charges in the transition states of reactions

  • It alters the electrophilicity of the pyridine ring, potentially enhancing reactivity towards nucleophiles at specific positions

These effects can be leveraged in the design of synthetic routes to more complex molecules based on this scaffold .

Common Transformations

7-Fluoro-1H-pyrazolo[4,3-b]pyridine can undergo various chemical transformations, including:

TransformationReagentsProductsPotential Applications
N-alkylationAlkyl halides, basesN-alkylated derivativesModulating solubility and bioavailability
Nucleophilic aromatic substitutionAmines, thiols, alkoxides7-substituted derivativesIntroducing diverse functional groups
MetalationStrong bases, metal-halogen exchangeMetallated intermediatesC-C bond formation through cross-coupling
Cross-coupling reactionsPd catalysts, boronic acids/estersC-substituted derivativesCreating more complex structures

These transformations provide access to a wide range of derivatives with potential applications in pharmaceutical research and materials science.

Structural Comparison with Related Compounds

Comparison with Positional Isomers

The position of the fluorine atom significantly affects the compound's properties:

CompoundCAS NumberKey CharacteristicsPotential Applications
7-Fluoro-1H-pyrazolo[4,3-b]pyridine1378820-30-4Fluorine at position 7 alters electronic distributionPotential medicinal chemistry applications
5-Fluoro-1H-pyrazolo[4,3-b]pyridine1260670-02-7Fluorine at position 5 affects different regions of moleculeBuilding block in pharmaceutical synthesis
6-Fluoro-1H-pyrazolo[4,3-b]pyridine1378592-49-4Fluorine at position 6 influences different electronic propertiesPotential use in drug development

These positional isomers exhibit distinct electronic distributions and potential hydrogen bonding patterns, which can translate to different biological activities and applications in medicinal chemistry.

Comparison with Other Halogenated Derivatives

Replacing fluorine with other halogens creates compounds with different physicochemical properties:

CompoundMolecular WeightKey Differences from 7-Fluoro AnalogImplications
7-Chloro-1H-pyrazolo[4,3-b]pyridine153.57 g/molLarger atomic radius, weaker electronegativityDifferent metabolic stability and lipophilicity
6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine171.56 g/molAdditional chlorine, different fusion patternEnhanced metabolic stability, different binding profile

The choice of halogen substituent significantly impacts properties like lipophilicity, metabolic stability, and binding affinity, which are crucial considerations in drug design.

Applications in Medicinal Chemistry and Drug Discovery

7-Fluoro-1H-pyrazolo[4,3-b]pyridine and related compounds have gained considerable attention in pharmaceutical research due to their potential biological activities and favorable drug-like properties.

Pharmacological Properties

The pyrazolo[4,3-b]pyridine scaffold has demonstrated numerous biological activities that make it valuable in drug discovery:

  • Central nervous system activity, including potential applications as allosteric modulators of glutamate receptors

  • Anti-inflammatory and analgesic effects

  • Anticancer properties through various mechanisms

  • Antimicrobial activity against various pathogens

The addition of a fluorine atom at position 7 can enhance these properties through:

  • Improved metabolic stability by blocking potential oxidation sites

  • Enhanced binding affinity to target proteins through electronic effects

  • Altered membrane permeability and distribution in biological systems

  • Modified hydrogen bonding capabilities

Structure-Activity Relationships

Structure-activity relationship studies have revealed several key insights regarding pyrazolo[4,3-b]pyridines:

Structural FeatureEffect on ActivityPotential Therapeutic Implications
Pyrazole N-HCritical for hydrogen bonding with targetsImportant for receptor recognition
Fluorine at position 7Enhances metabolic stability, alters electronic propertiesCan improve pharmacokinetic properties
Fusion pattern ([4,3-b] vs. other arrangements)Affects 3D conformation and target selectivityDetermines binding specificity

These structure-activity relationships guide the rational design of new derivatives with optimized properties for specific therapeutic applications.

Case Study: Pyrazolopyridines as Allosteric Modulators

One notable application of pyrazolo[4,3-b]pyridines is as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4). For example, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) has shown promise in preclinical models of Parkinson's disease .

While this example features a different substitution pattern than 7-Fluoro-1H-pyrazolo[4,3-b]pyridine, it illustrates the potential of this scaffold class in developing therapeutics for neurological disorders. The 7-fluoro analog could potentially offer improved pharmacokinetic properties while maintaining similar pharmacodynamic effects.

Analytical and Characterization Methods

Proper characterization of 7-Fluoro-1H-pyrazolo[4,3-b]pyridine is essential for confirming its identity, purity, and structural features, which is crucial for both research and quality control purposes.

Spectroscopic Characterization

Various spectroscopic techniques are used to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR provides information about the proton environments

    • ¹³C NMR reveals the carbon skeleton

    • ¹⁹F NMR is particularly valuable for confirming the presence and environment of the fluorine atom

  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) confirms the molecular formula

    • Fragmentation patterns can provide structural insights

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups and bonding patterns

    • The C-F stretch typically appears in the 1000-1400 cm⁻¹ region

Chromatographic Analysis

Chromatographic techniques are essential for assessing purity and separation:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase methods using C18 columns are typically effective

    • UV detection at approximately 254 nm can be used due to the aromatic nature of the compound

  • Gas Chromatography (GC):

    • Useful for volatile derivatives

    • Often coupled with mass spectrometry (GC-MS) for comprehensive analysis

X-ray Crystallography

X-ray crystallography provides definitive structural information, including:

  • Bond lengths and angles

  • Tautomeric state in the solid phase

  • Packing arrangements and intermolecular interactions

This information is valuable for understanding structure-activity relationships and designing derivatives with improved properties.

Future Research Directions and Perspectives

As research on 7-Fluoro-1H-pyrazolo[4,3-b]pyridine continues to evolve, several promising avenues for future investigation emerge.

Synthetic Methodology Development

Opportunities for advancing synthetic approaches include:

  • Development of more efficient and selective methods for introducing the fluorine atom

  • Exploration of greener synthetic routes with reduced environmental impact

  • Investigation of late-stage fluorination strategies to diversify existing pyrazolopyridine libraries

  • Application of flow chemistry and continuous processing for scalable synthesis

These methodological advances could enhance accessibility and facilitate more extensive exploration of this compound class.

Medicinal Chemistry Applications

Potential therapeutic applications merit further investigation:

  • Design and synthesis of focused libraries based on the 7-Fluoro-1H-pyrazolo[4,3-b]pyridine scaffold

  • Comprehensive evaluation of biological activities across diverse therapeutic areas

  • Optimization of lead compounds for improved pharmacokinetic and pharmacodynamic properties

  • Investigation of potential applications as positron emission tomography (PET) imaging agents, leveraging the ability to incorporate ¹⁸F for radiological applications

Material Science Applications

Beyond medicinal chemistry, potential applications in materials science include:

  • Investigation as building blocks for functional materials with specific electronic or optical properties

  • Exploration as ligands for metal complexes with potential catalytic applications

  • Development of fluorescent probes or sensors based on the pyrazolopyridine core

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